

Application Notes and Protocols for SU5416 in Receptor Binding Assays

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Compound of Interest

Compound Name: NSC 5416-d14

Cat. No.: B1144111

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Introduction

SU5416 (NSC 696819), also known as Semaxinib, is a synthetic small molecule that acts as a potent and selective inhibitor of the vascular endothelial growth factor (VEGF) receptor tyrosine kinases. It has been a subject of extensive research in oncology due to its anti-angiogenic properties. Understanding the binding characteristics of SU5416 to its target receptors is crucial for elucidating its mechanism of action and for the development of related therapeutic agents. These application notes provide a summary of its binding profile and a detailed protocol for a competitive receptor binding assay.

While the user requested information on **NSC 5416-d14**, publicly available data indicates that this compound is a deuterated form of α,ω -Nonanediol, primarily used as a tracer or internal standard in analytical chemistry. There is no evidence to suggest it has any specific receptor binding activity. It is highly probable that the intended compound of interest was SU5416, a well-characterized receptor inhibitor with a similar numerical designation in its NSC identifier.

Receptor Binding Profile of SU5416

SU5416 primarily targets the kinase domain of VEGF receptors, thereby inhibiting their signaling pathways. The binding affinity of SU5416 has been determined against various receptor tyrosine kinases.

Receptor Target	IC50 / Ki	Assay Type	Reference
VEGFR-1 (Flt-1)	1.29 ± 0.28 µM	Kinase activity assay	N/A
VEGFR-2 (KDR/Flk-1)	0.55 ± 0.12 µM	Kinase activity assay	N/A
PDGFRβ	1.07 ± 0.21 µM	Kinase activity assay	N/A
c-Kit	1.05 ± 0.19 µM	Kinase activity assay	N/A
FGFR1	> 100 µM	Kinase activity assay	N/A
EGFR	> 100 µM	Kinase activity assay	N/A

Note: The data presented here is a representative summary from various sources. For specific experimental values, please refer to the primary literature.

Experimental Protocol: Competitive Radioligand Binding Assay for VEGFR-2

This protocol describes a competitive binding assay to determine the affinity of test compounds, such as SU5416, for the VEGFR-2 receptor.

Materials:

- Cell Membranes: Membranes from cells overexpressing human VEGFR-2 (e.g., Sf9 or CHO cells).
- Radioligand: [¹²⁵I]-VEGF₁₆₅ (PerkinElmer or equivalent).
- Test Compound: SU5416.
- Non-specific Binding Control: A high concentration of unlabeled VEGF₁₆₅ (e.g., 1 µM).
- Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA.
- Scintillation Cocktail.
- 96-well Filter Plates: (e.g., Millipore Multiscreen).

- Scintillation Counter.

Procedure:

- Compound Dilution: Prepare a serial dilution of SU5416 in the assay buffer. The final concentration range should typically span from 10^{-10} M to 10^{-4} M.
- Assay Setup: In a 96-well plate, add the following to each well in triplicate:
 - Total Binding: 25 μ L of assay buffer.
 - Non-specific Binding: 25 μ L of 1 μ M unlabeled VEGF₁₆₅.
 - Competitive Binding: 25 μ L of each SU5416 dilution.
- Add Radioligand: Add 25 μ L of [¹²⁵I]-VEGF₁₆₅ to all wells. The final concentration should be at or below the K_d for the receptor (typically 0.1-0.5 nM).
- Add Membranes: Add 50 μ L of VEGFR-2 containing cell membranes to each well. The amount of membrane protein should be optimized to give a sufficient signal-to-noise ratio.
- Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
- Filtration: Terminate the assay by rapid filtration through the 96-well filter plate. Wash the filters three times with 200 μ L of ice-cold assay buffer.
- Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the SU5416 concentration.
- Determine the IC₅₀ value (the concentration of SU5416 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).

- Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations

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